![molecular formula C22H26N6O4S2 B2445348 4-(5-Oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamid CAS No. 892289-63-3](/img/structure/B2445348.png)

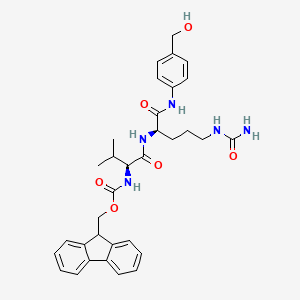

4-(5-Oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide is a useful research compound. Its molecular formula is C22H26N6O4S2 and its molecular weight is 502.61. The purity is usually 95%.

BenchChem offers high-quality 4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- HMS3434N07 zeigt vielversprechende Antitumor-Effekte. Forscher haben seine Fähigkeit untersucht, das Tumorwachstum zu hemmen, Apoptose (programmierter Zelltod) zu induzieren und in die Signalwege von Krebszellen einzugreifen. Weitere Studien sind erforderlich, um seine spezifischen Mechanismen und potenziellen klinischen Anwendungen zu erforschen .

- Die Verbindung hat antimikrobielle Eigenschaften gegen Bakterien, Pilze und andere Krankheitserreger gezeigt. Wissenschaftler haben ihre Wirksamkeit bei der Behandlung von Infektionen, einschließlich multiresistenter Stämme, untersucht. Das Verständnis seines Wirkmechanismus und die Optimierung seiner Bioverfügbarkeit könnten zu neuartigen antimikrobiellen Therapien führen .

- HMS3434N07 kann in die Virulenzfaktoren von Bakterien eingreifen und ihre Fähigkeit verringern, Schaden anzurichten. Durch die gezielte Ansteuerung von Virulenzmechanismen, anstatt Bakterien direkt abzutöten, bietet es einen alternativen Ansatz zur Bekämpfung von Infektionen. Forscher untersuchen sein Potenzial als Anti-Virulenz-Mittel .

- Die Verbindung wurde als selektiver Agonist des Schilddrüsenhormonrezeptors β (THR-β) untersucht. THR-β spielt eine entscheidende Rolle im Fettstoffwechsel und bei Dyslipidämie. Klinische Studien sind im Gange, um seine Wirksamkeit bei der Behandlung von Lipidstörungen zu bewerten .

- HMS3434N07 gehört zur Klasse der Oxazolon-basierten Sulfonamide. Forscher haben verschiedene Derivate synthetisiert und auf ihre pharmakologischen Aktivitäten untersucht. Dazu gehören entzündungshemmende, schmerzstillende und fiebersenkende Wirkungen. Die einzigartige Struktur der Verbindung trägt zu ihren vielfältigen biologischen Eigenschaften bei .

- Interessanterweise emittiert HMS3434N07 in verdünnter Dichlormethan-Lösung und als Feststoff helles grünes Licht. Diese Fluoreszenzeigenschaft könnte Anwendungen in der Bildgebung, Sensorik oder anderen optischen Geräten finden. Die Untersuchung seines photophysikalischen Verhaltens ist ein laufendes Forschungsgebiet .

Antitumor-Eigenschaften

Antimikrobielle Aktivität

Anti-Virulenz-Effekte

Modulation des Schilddrüsenhormonrezeptors

Oxazolon-basierte Sulfonamide

Fluoreszierende Eigenschaften

Zusammenfassend lässt sich sagen, dass HMS3434N07 ein vielversprechendes Potenzial in verschiedenen Bereichen hat, von der Krebsforschung bis zur antimikrobiellen Therapie und darüber hinaus. Seine vielseitigen Eigenschaften machen es zu einem spannenden Ziel für weitere Untersuchungen und die potenzielle Entwicklung von Therapien. Denken Sie daran, dass laufende Forschungen möglicherweise zusätzliche Anwendungen und Mechanismen im Zusammenhang mit dieser Verbindung aufdecken. 🌟 .

Eigenschaften

IUPAC Name |

4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O4S2/c1-2-13-27-21(30)20-17(11-14-33-20)28-18(25-26-22(27)28)4-3-5-19(29)24-12-10-15-6-8-16(9-7-15)34(23,31)32/h6-9,11,14H,2-5,10,12-13H2,1H3,(H,24,29)(H2,23,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSQRPXJJXGTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445268.png)

![N-(2-ethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2445277.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2445280.png)

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2445283.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2445284.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)